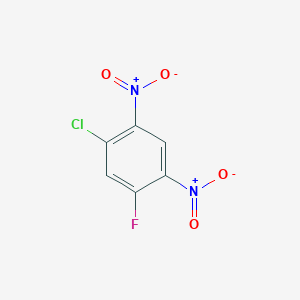

1-Chloro-5-fluoro-2,4-dinitrobenzene

Description

Significance in Contemporary Synthetic Strategies Involving Polyhalogenated Nitroaromatics

Polyhalogenated nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of target molecules, including pharmaceuticals, agrochemicals, and dyes. nih.govnumberanalytics.comresearchgate.net 1-Chloro-5-fluoro-2,4-dinitrobenzene stands out in this class due to the differential reactivity of its halogen substituents. In nucleophilic aromatic substitution reactions, the carbon-fluorine bond is typically more labile than the carbon-chlorine bond. This is because fluorine is more electronegative, making the attached carbon more electrophilic and better able to stabilize the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step in many SNAr reactions.

This reactivity difference enables chemists to perform sequential substitutions. A nucleophile can be introduced at the fluorine-bearing position under milder conditions, leaving the chlorine atom intact for a subsequent, different substitution reaction under more forcing conditions. This regioselective control is a powerful tool in molecular design.

A classic parallel is seen with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), famously known as Sanger's reagent. wikipedia.org FDNB reacts readily with the N-terminal amino group of polypeptides, a reaction that was instrumental in the first sequencing of insulin. wikipedia.org The high reactivity of the fluorine atom, activated by the two nitro groups, is the key to its success. bartleby.com this compound operates on the same principle but offers the added advantage of a second leaving group for further functionalization, making it a highly versatile synthetic platform. For instance, its reaction with reagents like sodium ethoxide (EtONa) or amines (like methylamine) would be expected to preferentially displace the fluoride (B91410), yielding 1-chloro-5-ethoxy-2,4-dinitrobenzene or N-methyl-4-chloro-2,6-dinitroaniline, respectively. bartleby.comaskfilo.com

Contextual Overview of Highly Substituted Benzene (B151609) Derivatives in Chemical Research

Highly substituted benzene derivatives are a cornerstone of modern chemical research and industry. rsc.org Benzene itself is a fundamental building block, but its true synthetic power is unlocked when it is functionalized with various substituent groups. schoolwires.net These substituents modulate the ring's physical, chemical, and biological properties, allowing for the creation of tailored molecules.

The study of substituent effects on benzene's structure and properties has been a captivating field since the pioneering work of Hammett. aip.org These derivatives are integral to:

Pharmaceuticals: Many drugs contain substituted aromatic rings which are essential for binding to biological targets and for modulating pharmacokinetic properties. Nitroaromatic compounds, specifically, have been investigated for their potential as antimicrobial and anticancer agents. researchgate.netnih.gov

Agrochemicals: A vast number of herbicides, insecticides, and fungicides are based on substituted nitrobenzenes and nitrophenols. nih.gov

Materials Science: The rigid structure of the benzene ring makes it an ideal scaffold for materials with specific electronic or optical properties. For example, specifically substituted benzenes are used in the synthesis of liquid crystals. rsc.org

This compound is a quintessential example of a highly substituted benzene derivative, embodying the principles of rational design. It is not typically an end-product itself but rather a sophisticated intermediate, providing a pre-functionalized core onto which greater molecular complexity can be built.

Electronic and Steric Influences of Halogen and Nitro Substituents on Aromatic Systems

The reactivity of this compound is a direct consequence of the electronic and steric effects imposed by its five substituents on the aromatic ring.

Electronic Effects: These are governed by a combination of inductive and resonance effects.

Nitro Groups (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic attack.

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. msu.eduminia.edu.eg

Resonance Effect: The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, placing a partial positive charge on the ring, particularly at the ortho and para positions. minia.edu.eglibretexts.org This resonance withdrawal makes the ring exceptionally electron-poor and ripe for attack by a nucleophile.

Halogen Atoms (-F, -Cl): Halogens exhibit a dual electronic nature.

Inductive Effect: Being highly electronegative, both fluorine and chlorine withdraw electron density from the ring inductively, which is a deactivating effect for electrophilic substitution. lumenlearning.com

In the case of this compound, the overwhelming electron withdrawal by the two nitro groups dominates the ring's chemistry, making nucleophilic aromatic substitution the primary reaction pathway.

Steric Effects: Steric hindrance refers to the influence of a group's size on a reaction. While electronic effects are paramount in this molecule, steric factors can influence the preferred conformation and the accessibility of reaction sites. libretexts.org The placement of the two nitro groups ortho and para to the halogen atoms is electronically ideal for activating them towards nucleophilic substitution.

Table 2: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring for Nucleophilic Substitution |

|---|---|---|---|

| **Nitro (-NO₂) ** | Strongly Withdrawing minia.edu.eg | Strongly Withdrawing libretexts.org | Strong Activation |

| Fluorine (-F) | Strongly Withdrawing lumenlearning.com | Weakly Donating libretexts.org | Weak Activation (as a leaving group) |

| Chlorine (-Cl) | Strongly Withdrawing lumenlearning.com | Weakly Donating libretexts.org | Weak Activation (as a leaving group) |

Structure

2D Structure

Properties

IUPAC Name |

1-chloro-5-fluoro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVKLMKODREOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278832 | |

| Record name | 1-chloro-5-fluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-91-3 | |

| Record name | 327-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-5-fluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2,4-dinitro-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 5 Fluoro 2,4 Dinitrobenzene

Established Reaction Pathways for Halogenated Dinitrobenzene Synthesis

The production of halogenated dinitrobenzenes, including the target compound, generally follows two main synthetic routes: the selective substitution of halogens on a pre-existing dinitrated polychlorinated ring or the sequential introduction of functional groups onto a simpler benzene (B151609) derivative.

A primary and efficient method for synthesizing 1-chloro-5-fluoro-2,4-dinitrobenzene is through a nucleophilic aromatic substitution reaction known as a halogen exchange (Halex) reaction. wikipedia.org This process involves the replacement of a chlorine atom with a fluorine atom on a polychlorinated aromatic ring.

The most common precursor for this synthesis is 1,3-dichloro-4,6-dinitrobenzene. chemicalbook.com In this reaction, the precursor is treated with a fluorinating agent, typically an alkali metal fluoride (B91410) like potassium fluoride (KF). The reaction is driven by the high nucleophilicity of the fluoride ion and the activation of the benzene ring by the two electron-withdrawing nitro groups. These groups stabilize the formation of the negatively charged intermediate (a Meisenheimer complex) during the substitution process.

The Halex process is typically carried out at elevated temperatures, often between 150-250°C, in a polar aprotic solvent such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.org These solvents are effective at solvating the potassium fluoride, enhancing its reactivity. The selection of the chlorine atom at position 5 for substitution by fluorine is due to the activating effects of the nitro groups at positions 2 and 4. A patent from 1953 describes a reaction condition using potassium fluoride at 200°C. chemicalbook.com

The classic Finkelstein reaction, which involves halide exchange, is analogous to this process, though it typically refers to alkyl halides. wikipedia.org For aromatic systems, this type of reaction is sometimes referred to as an aromatic Finkelstein reaction, which can be catalyzed by copper salts in some cases, although the high activation from the nitro groups in dinitrobenzene derivatives often makes a catalyst unnecessary. wikipedia.org

Table 1: Halogen Exchange Reaction for this compound Synthesis

| Precursor | Reagent | Solvent | Temperature (°C) | Product | Reference |

| 1,3-Dichloro-4,6-dinitrobenzene | Potassium Fluoride (KF) | Polar Aprotic (e.g., DMSO, DMF) | 150-250 | This compound | wikipedia.org |

| 1,3-Dichloro-4,6-dinitrobenzene | Potassium Fluoride (KF) | Not Specified | 200 | This compound | chemicalbook.com |

Sequential Nitration and Halogenation of Benzene Derivatives

An alternative strategy involves building the molecule through a series of reactions, starting with a simpler benzene derivative. This multi-step approach involves sequential nitration and halogenation steps. For instance, a synthesis could start from 3-chlorofluorobenzene. lookchem.com This starting material would undergo a dinitration reaction to introduce the two nitro groups at the 2 and 4 positions, yielding the final product.

The nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The conditions for the nitration of halogenated benzenes must be carefully controlled to achieve the desired dinitration pattern. For example, the nitration of chlorobenzene (B131634) to produce 1-chloro-2,4-dinitrobenzene (B32670) involves adding the chlorobenzene to a mixture of nitric acid and sulfuric acid, followed by heating to around 95°C for several hours. prepchem.comscribd.com A similar principle would apply to the dinitration of 3-chlorofluorobenzene.

Another potential pathway starts with 2,4-dichloronitrobenzene, which would require an additional nitration step followed by a selective halogen exchange. lookchem.com

Table 2: Example of a Sequential Synthesis Pathway

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | 3-Chlorofluorobenzene | Conc. H₂SO₄, Conc. HNO₃ | This compound | lookchem.com |

| 2 | 2,4-Dichloronitrobenzene | Conc. H₂SO₄, Conc. HNO₃; then KF | This compound | lookchem.com |

Optimization of Reaction Conditions and Reagent Selection

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction time and cost. Key parameters for optimization include the choice of fluorinating agent, solvent, temperature, and reaction time.

For the halogen exchange pathway, the choice of fluorinating agent is critical. While potassium fluoride is common, more soluble fluoride sources like cesium fluoride or tetrabutylammonium (B224687) fluoride (TBAF) can sometimes be used to facilitate the reaction under milder conditions. wikipedia.org The physical properties of the potassium fluoride, such as its bulk density, can also influence the reaction outcome in related syntheses. google.com

Solvent selection is equally important. Polar aprotic solvents like DMSO and DMF are preferred for their ability to dissolve the fluoride salt and their high boiling points, which accommodate the high reaction temperatures required. wikipedia.orgwikipedia.org The kinetics of nucleophilic aromatic substitution (SNAr) reactions are highly dependent on the solvent. Studies on the reaction of 1-chloro-2,4-dinitrobenzene with various nucleophiles show that the reactivity sequence is often DMSO > acetonitrile (B52724) > methanol, an order that depends on intramolecular and intermolecular hydrogen bonding interactions. semanticscholar.orgresearchgate.net

Temperature is a key variable that must be precisely controlled. Temperatures that are too low result in slow reaction rates, while excessively high temperatures can lead to the formation of unwanted byproducts through decomposition or side reactions. The optimal temperature range for the Halex reaction is generally 150-250°C. wikipedia.org

Industrial-Scale Synthesis Considerations and Process Development

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges related to safety, cost, efficiency, and waste management.

Continuous flow processing using microreactors is an increasingly adopted technology for the industrial production of fine chemicals, including nitroaromatics. researchgate.net This approach offers significant advantages over traditional batch reactors, including superior heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, and higher space-time yields. For nitration reactions, which are highly exothermic, microreactors allow for precise temperature control, minimizing the risk of runaway reactions and the formation of impurities. researchgate.net Kilogram-scale production of related fluorinated aromatics has been successfully demonstrated using scaled-up microreactor systems. researchgate.net

Catalyst selection and management are also critical on an industrial scale. In processes involving hydrogenation (a common subsequent step for dinitroaromatics), the choice of catalyst, such as modified Raney nickel, can significantly impact yield and purity, potentially eliminating the need for additives to prevent dehalogenation. google.com For large-scale operations, the catalyst may be used in a slurry or as a fixed bed in a continuous process. google.com

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include atom economy, waste reduction, and the use of safer solvents and reagents.

The Halex reaction itself can be considered relatively atom-economical, as it involves a direct substitution. However, the use of high-boiling polar aprotic solvents like DMF and DMSO poses environmental and health concerns. Research into greener solvent alternatives or solvent-free reaction conditions is an active area of interest.

Waste reduction is a significant goal. In sequential nitration processes, the large quantities of sulfuric acid used pose a major disposal issue. The development of continuous-flow nitration systems allows for the recycling and reuse of waste acid, significantly improving the sustainability of the process. researchgate.net One industrial method combines benzene nitration and mononitrobenzene nitration in series, where the waste acid from the second stage is used in the first, consuming almost no net sulfuric acid. researchgate.net

Furthermore, exploring catalytic systems that can operate under milder conditions or the use of more environmentally benign fluorinating agents contributes to a greener synthetic route.

Formation of this compound as a Byproduct in Related Transformations

This compound can sometimes be formed as an undesired byproduct in related chemical syntheses. For example, in the synthesis of 1,5-difluoro-2,4-dinitrobenzene (B51812) from 1,3-difluorobenzene (B1663923) via nitration, impurities in the starting material or competing side reactions can lead to the formation of other halogenated nitroaromatics. google.com

Similarly, during the fluorination of 1,3-dichloro-4,6-dinitrobenzene, incomplete reaction can leave unreacted starting material, while side reactions could potentially lead to the formation of other isomers or over-fluorinated products. A Chinese patent describing the synthesis of 1,5-difluoro-2,4-dinitrobenzene notes the generation of this compound as a byproduct, which limited the yield and purity of the desired product. google.com The presence of water in such reactions can also lead to decomposition and the formation of impurities. google.com Careful control over reaction conditions and purification of starting materials are essential to minimize the formation of such byproducts.

Nucleophilic Aromatic Substitution Snar Reactions of 1 Chloro 5 Fluoro 2,4 Dinitrobenzene

Mechanistic Investigations of SNAr Pathways

The SNAr mechanism is generally accepted as a two-step addition-elimination process. nih.gov However, recent research has revealed a more complex mechanistic landscape, including a continuum between stepwise and concerted pathways.

The classical SNAr pathway proceeds through the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex or σ-adduct. wikipedia.orglibretexts.org This intermediate is formed when a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group. libretexts.org The aromatic system is temporarily disrupted as the attacked carbon changes from sp² to sp³ hybridization. libretexts.org

In the case of dinitro-halogenated benzenes, the strong electron-withdrawing nitro groups are crucial for stabilizing the negative charge of the Meisenheimer complex via resonance. wikipedia.orglibretexts.org For a substrate like 1-chloro-5-fluoro-2,4-dinitrobenzene, nucleophilic attack can theoretically occur at either the carbon bearing the chlorine (C-1) or the carbon bearing the fluorine (C-5). The resulting Meisenheimer complex is stabilized by the delocalization of the negative charge onto the ortho and para nitro groups. wikipedia.org In some instances with related compounds, such as 1-chloro-2,6-dinitro-4-X-benzenes reacting with sodium methoxide, studies have shown that intermediates can also form from the addition of the base to a ring carbon that carries a hydrogen atom, not just the halogen-substituted position. rsc.org Stable compounds that resemble the proposed Meisenheimer intermediate have been successfully isolated in certain reactions, providing strong evidence for their existence. libretexts.org

The two-step SNAr mechanism involves the initial nucleophilic attack to form the Meisenheimer intermediate, followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.comquora.com The rate-determining step (RDS) can be either the formation of the intermediate (k₁), the expulsion of the leaving group (k₂), or in some cases, a base-catalyzed deprotonation step (k₃). semanticscholar.orgpsu.edu

The nature of the leaving group, the nucleophile, and the solvent all play critical roles in determining the RDS.

Leaving Group: For reactions with poor leaving groups, the expulsion of the leaving group is often the RDS. Conversely, with good leaving groups, the initial nucleophilic attack is typically rate-limiting. semanticscholar.org

Solvent: The solvent's ability to stabilize the intermediate and solvate the leaving group is crucial. In reactions of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638), the RDS was found to be dependent on the solvent. psu.edursc.org In aprotic solvents that lack hydrogen-bond donor (HBD) properties, the detachment of the fluoride (B91410) ion is the rate-limiting step. psu.edursc.org However, in HBD solvents like chloroform, which can assist the departure of the highly electronegative fluoride through hydrogen bonding, the formation of the intermediate becomes the RDS. psu.edursc.org

Nucleophile: In reactions of 1-chloro-2,4-dinitrobenzene (B32670) with the nucleophile hydrazine (B178648) in various solvents (methanol, acetonitrile (B52724), and DMSO), kinetic studies indicated that the formation of the zwitterionic intermediate is the rate-determining step. semanticscholar.org

Table 1: Rate-Determining Step in SNAr Reactions of Dinitrohalobenzenes

| Substrate | Nucleophile | Solvent Condition | Observed Rate-Determining Step | Reference |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Aprotic (non-HBD) | Detachment of the leaving group (fluoride) | psu.edursc.org |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Aprotic (HBD, e.g., Chloroform) | Formation of the Meisenheimer intermediate | psu.edursc.org |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Methanol, Acetonitrile, DMSO | Formation of the Meisenheimer intermediate | semanticscholar.org |

While the stepwise mechanism involving a discrete Meisenheimer intermediate is well-established, a growing body of experimental and computational evidence points to the existence of concerted SNAr (cSNAr) pathways. researchgate.netnih.govstrath.ac.uk In a concerted mechanism, the nucleophile attacks and the leaving group departs in a single step, proceeding through a transition state rather than a stable intermediate. stackexchange.com

The distinction between a stepwise and concerted mechanism is not always absolute, and a continuum between the two pathways exists. The specific mechanism depends on factors such as the stability of the potential Meisenheimer intermediate, the nature of the leaving group, and the electron density of the aromatic ring. stackexchange.com

For electron-deficient benzene (B151609) rings, SNAr reactions with fluoride as the leaving group tend to be stepwise . stackexchange.com

Reactions involving better leaving groups like chloride and bromide on the same rings are more likely to proceed through a concerted mechanism. stackexchange.com

Therefore, in the reactions of this compound, it is plausible that substitution of the fluorine atom proceeds via a stepwise mechanism, while the substitution of the chlorine atom follows a concerted pathway, depending on the specific reaction conditions.

Regioselectivity and Site Selectivity in SNAr with Multiple Halogen Leaving Groups

The presence of both chlorine and fluorine on the dinitrated benzene ring of this compound raises critical questions of regioselectivity: which halogen is preferentially substituted?

In SNAr reactions, the typical leaving group trend observed in aliphatic substitution (I > Br > Cl > F) is often inverted. The reactivity order is frequently F > Cl > Br > I. masterorganicchemistry.com This counterintuitive order arises because the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The high electronegativity of fluorine strongly polarizes the C-F bond and withdraws electron density from the aromatic ring, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com Even though the C-F bond is stronger than the C-Cl bond, the acceleration of the rate-determining attack step outweighs the energy required for bond cleavage in the subsequent, faster step. masterorganicchemistry.com However, this order is not absolute and can be influenced by the reaction conditions. Some studies have reported the displacement ease in the sequence NO₂ > F > Br > Cl > I. researchgate.net The ratio of fluoride substitution to chloride substitution (kF/kCl) has been used as a diagnostic tool to determine the rate-limiting step in reactions with piperidine. rsc.org

The positions of the electron-withdrawing groups on the aromatic ring are the primary determinants of where nucleophilic attack occurs. For SNAr reactions to proceed efficiently, an electron-withdrawing group must be positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comvaia.com This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electron-withdrawing group through resonance, which provides significant stabilization. libretexts.orgstackexchange.com

In this compound:

The chlorine atom at C-1 is ortho to the nitro group at C-2 and para to the nitro group at C-4.

The fluorine atom at C-5 is ortho to the nitro group at C-4.

Both halogen-substituted positions are activated towards nucleophilic attack. An attack at the meta position is not favored because the resulting negative charge cannot be directly delocalized onto a nitro group, making the corresponding intermediate significantly less stable. masterorganicchemistry.comvaia.com Therefore, nucleophilic substitution will occur exclusively at positions C-1 and C-5. The ultimate product ratio will depend on the interplay between the superior activating effect of fluorine on the initial attack and the specific reaction pathway (stepwise vs. concerted) for each leaving group.

Kinetic and Thermodynamic Parameters of SNAr Reactions

Determination of Reaction Rate Constants and Activation Energies

The reaction of CDNB with hydrazine in solvents like methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) has been shown to proceed without base catalysis, with the formation of the zwitterionic intermediate being the rate-determining step. semanticscholar.org The reactivity order in these solvents is DMSO > MeCN > MeOH, highlighting the significant role of the solvent environment. semanticscholar.org

Table 1: Second-Order Rate Constants for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine in Various Aprotic Solvents at 15°C

| Solvent | k (L mol⁻¹ s⁻¹) |

|---|---|

| Toluene | 0.625 |

| Benzene | 33.9 |

| Dioxane | 34.5 |

| Trichloroethane | 36.0 |

| Tetrahydrofuran | 2.48 |

| Chlorobenzene (B131634) | 2.94 |

| Ethyl acetate | 4.23 |

| Chloroform | 3.48 |

| Dichloromethane | 39.1 |

| Acetone | 41.1 |

| Acetonitrile | 24.8 |

| Nitromethane | 46.0 |

Data sourced from a study on the kinetics of the reaction between 1-fluoro-2,4-dinitrobenzene and piperidine. psu.edu

Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further mechanistic details. For the reaction of CDNB with hydrazine, the large negative values of ΔS‡ suggest a highly ordered transition state, which is consistent with the formation of a Meisenheimer complex. semanticscholar.org

Brönsted-Type Plots and Analysis of Reactivity Patterns

Brönsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are valuable tools for elucidating reaction mechanisms. For SNAr reactions, a linear Brönsted plot with a slope (βnuc) between 0 and 1 is often indicative of a stepwise mechanism where the nucleophilic attack is the rate-determining step.

For the reaction of 1-fluoro-2,4-dinitrobenzene with a series of primary amines in water, a Brönsted-type plot yielded a βnuc value of 0.46, supporting a stepwise mechanism where the expulsion of the leaving group occurs after the rate-determining step. epa.gov In a study of the reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with anionic nucleophiles, a linear Brönsted-type plot was also obtained, further underscoring the utility of this analysis in understanding reactivity patterns in dinitrobenzene systems. researchgate.net Such analyses suggest that for this compound, the rate of reaction will be similarly dependent on the basicity of the attacking nucleophile.

Quantitative Assessment of the Element Effect

In SNAr reactions of activated aryl halides, the nature of the halogen leaving group significantly influences the reaction rate. This is known as the "element effect." The typical reactivity order is F > Cl > Br > I. This counterintuitive order, where the least stable anion is the best leaving group, is a hallmark of the SNAr mechanism. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This initial attack is often the rate-determining step.

For reactions of 1-halo-2,4-dinitrobenzenes, the rate ratio of kF/kCl is often significantly greater than 1, confirming that fluoride is a much better leaving group than chloride in these systems. psu.edu For this compound, it is expected that nucleophilic substitution will preferentially occur at the fluorine-bearing carbon (C-5) over the chlorine-bearing carbon (C-1), assuming the electronic environment of both positions is sufficiently activating.

Influence of Reaction Environment on SNAr Reactivity

The environment in which an SNAr reaction is conducted plays a crucial role in determining its rate and, in some cases, its mechanism.

Micellar Catalysis and Reactivity in Heterogeneous Media

Micellar catalysis has emerged as a powerful tool to accelerate SNAr reactions, particularly in aqueous media. nih.gov Micelles, which are aggregates of surfactant molecules, can provide a microenvironment that is more favorable for the reaction than the bulk solvent. They can concentrate the reactants within the micellar phase, thereby increasing the effective concentration and the probability of collision.

For the SNAr reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine and piperidine in reverse micelles, the reaction rate was found to be significantly faster than in pure n-hexane. researchgate.net The rate of reaction is influenced by the concentration of the surfactant and the amount of water in the reverse micelles. researchgate.net Cationic micelles have been shown to catalyze the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide (B78521) ions and aliphatic amines, while anionic micelles can inhibit the reaction. researchgate.net This is attributed to the electrostatic interactions between the charged micellar surface and the reactants or the transition state. The use of liposomes as a reaction medium has also demonstrated a dependence of reactivity on the size and composition of the liposomes. researchgate.net These findings suggest that the SNAr reactions of this compound could be effectively catalyzed in micellar systems.

Reactivity with Diverse Nucleophiles

The reactivity of this compound is dictated by the nature of the attacking nucleophile, with significant differences observed between amine, oxygen-centered, and sulfur-centered nucleophiles.

The aminolysis of activated aryl halides is a cornerstone of SNAr chemistry. For this compound, reactions with primary, secondary, and cyclic amines are expected to yield 5-amino-1-chloro-2,4-dinitrobenzene derivatives. The reaction proceeds via the formation of a zwitterionic Meisenheimer intermediate, followed by the expulsion of the fluoride leaving group.

Kinetic studies on analogous compounds like 1-fluoro-2,4-dinitrobenzene (DNFB) and 1-chloro-2,4-dinitrobenzene (DNCB) provide insight into the expected reaction dynamics. For instance, the reaction of DNFB with piperidine, a cyclic secondary amine, is significantly faster than that of DNCB. rsc.org In many aprotic solvents, these reactions exhibit base catalysis, where a second molecule of the amine facilitates the deprotonation of the zwitterionic intermediate in the rate-determining step. rsc.org However, in hydrogen-bond donor solvents, which can stabilize the departing fluoride ion, the formation of the intermediate can become the rate-limiting step, and base catalysis may be absent. rsc.org

Studies on the reactions of DNCB with n-butylamine (a primary amine) and piperidine in n-hexane have shown that the reaction is base-catalyzed, with the magnitude of catalysis dependent on the amine's structure. researchgate.net The reaction rate in micellar media can be enhanced compared to pure solvents, although the catalytic effect may be less pronounced than in the homogeneous phase. researchgate.net The higher reactivity of secondary amines over primary amines in some SNAr reactions has been attributed to favorable ion-induced dipole interactions in the transition state.

Table 1: Illustrative Reactivity Data for Aminolysis of DNCB in AOT/n-hexane/water Reverse Micelles Data pertains to 1-chloro-2,4-dinitrobenzene (DNCB), not this compound.

| Nucleophile | Conditions | Observation | Reference |

|---|---|---|---|

| n-Butylamine | AOT/n-hexane/water | Reaction is faster than in pure n-hexane; exhibits a maximum rate at ~0.1M AOT. | researchgate.net |

This is an interactive data table. The data is based on studies of 1-chloro-2,4-dinitrobenzene.

Oxygen-centered nucleophiles, such as alkoxides and phenoxides, readily react with activated aryl halides. In the case of this compound, reaction with an alkoxide like sodium ethoxide (EtONa) would be expected to selectively displace the fluoride to form 1-chloro-5-ethoxy-2,4-dinitrobenzene.

The reaction mechanism follows the typical two-step addition-elimination pathway. Studies on related compounds, such as 1,5-difluoro-2,4-dinitrobenzene (B51812), show that sequential substitution is possible. For example, reaction with one equivalent of a nucleophile like catechol (a di-phenoxide precursor) can lead to monosubstitution, while an excess or more forcing conditions can lead to disubstitution. nih.gov The reactivity is high due to the strong activation by the nitro groups.

Sulfur-centered nucleophiles are generally more potent than their oxygen counterparts due to their higher polarizability and lower solvation energy. libretexts.org Thiols (R-SH) and especially their conjugate bases, thiolates (R-S⁻), are highly reactive towards activated aryl halides.

A prominent example from the field of biochemistry is the reaction of 1-chloro-2,4-dinitrobenzene (DNCB) with glutathione (B108866) (GSH), a critical endogenous biothiol. acs.orgnih.gov This reaction is catalyzed by glutathione S-transferase enzymes in biological systems, but it also proceeds non-enzymatically. acs.orgnih.gov The reaction involves the attack of the thiolate group of glutathione on the electron-deficient aromatic ring, displacing the chloride. acs.org For this compound, the reaction with a thiol or biothiol would preferentially occur at the C-F bond, yielding a 5-thioether derivative. In aqueous solution, the formation of the C-S bond is typically the rate-determining step. acs.org

Research on 1,5-difluoro-2,4-dinitrobenzene has demonstrated that a galactosyl thiol can displace one fluoride to produce a versatile intermediate, 5-fluoro-2,4-dinitrophenyl-1-thio-β-D-galactopyranoside, which can then undergo further substitution at the second fluoride position. rsc.org This highlights the feasibility and synthetic utility of such reactions with sulfur nucleophiles.

Hydrazine is a powerful alpha-effect nucleophile, meaning it exhibits significantly higher reactivity than would be predicted from its basicity alone. The hydrazinolysis of 1-chloro-2,4-dinitrobenzene has been studied in various solvents, including methanol, acetonitrile, and dimethyl sulfoxide (DMSO). researchgate.net These reactions typically proceed via an uncatalyzed substitution pathway. researchgate.net

The mechanism can be complex, and the rate-determining step is sensitive to both the leaving group and the solvent. researchgate.netnih.gov For DNCB in several solvents, the formation of the zwitterionic intermediate is the rate-determining step. researchgate.net In contrast, for other 2,4-dinitrobenzene derivatives with different leaving groups in DMSO, the departure of the leaving group can become rate-limiting. researchgate.net The reactivity sequence for the hydrazinolysis of DNCB is DMSO > MeCN > MeOH. nih.gov Given the higher lability of the C-F bond, the hydrazinolysis of this compound is expected to be rapid, displacing the fluoride to form 1-(5-chloro-2,4-dinitrophenyl)hydrazine.

Catalytic Aspects in SNAr Transformations

While SNAr reactions of highly activated substrates like dinitrobenzenes are often facile, their rates can be further enhanced through catalysis. Two prominent methods are micellar catalysis and phase-transfer catalysis (PTC).

Micellar Catalysis : Reactions can be accelerated in micellar systems, which involve surfactants forming aggregates in a solvent. researchgate.netacsgcipr.org For the reaction of DNCB with amines in AOT/n-hexane/water reverse micelles, the reaction rate increases due to the concentration of both the substrate and the nucleophile within the micellar pseudophase. researchgate.netresearchgate.net However, the observed rate often goes through a maximum as the surfactant concentration increases; beyond this point, a dilution effect within the increasing number of micelles leads to a rate decrease. researchgate.netresearchgate.net The choice of surfactant is crucial; cationic micelles can catalyze reactions with anionic nucleophiles through electrostatic attraction, while anionic surfactants may cause inhibition. researchgate.net

Phase-Transfer Catalysis (PTC) : PTC is a powerful technique for reactions between nucleophiles in an aqueous phase and organic substrates in a non-polar organic phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (Q⁺X⁻), facilitates the transfer of the nucleophile into the organic phase as a more reactive, "naked" anion within an ion pair (e.g., [Q⁺Nu⁻]). littleflowercollege.edu.inprinceton.edu This method avoids the need for harsh, anhydrous conditions and can dramatically increase reaction rates. For example, the reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide is greatly accelerated by a PTC catalyst. littleflowercollege.edu.in This methodology could be effectively applied to the reactions of this compound with various water-soluble nucleophiles, enhancing the rate of substitution at the C-F position.

Electrophilic Aromatic Substitution Eas Reactions of 1 Chloro 5 Fluoro 2,4 Dinitrobenzene

Deactivating Effects of Multiple Nitro Groups on Aromatic Reactivity

The presence of multiple nitro (-NO₂) groups, in conjunction with chloro (-Cl) and fluoro (-F) substituents, renders the aromatic ring of 1-chloro-5-fluoro-2,4-dinitrobenzene exceptionally unreactive towards electrophilic attack. This significant reduction in reactivity, known as deactivation, stems from the potent electron-withdrawing nature of these groups.

Nitro groups deactivate the benzene (B151609) ring through two primary mechanisms:

Resonance Effect (-M or -R): The nitro group can also withdraw electron density from the ring via resonance. The π-electrons of the benzene ring can be delocalized onto the nitro group, as shown in the resonance structures of nitrobenzene (B124822). libretexts.org This delocalization places partial positive charges on the carbon atoms at the ortho and para positions relative to the nitro group. youtube.com

In this compound, there are two such groups, located at positions 2 and 4. Their combined inductive and resonance effects are additive, leading to a severe depletion of electron density across the aromatic system. The halogen substituents, chlorine and fluorine, also contribute to this deactivation. Although they possess lone pairs that can be donated via resonance (a +M effect), their high electronegativity results in a strong inductive electron withdrawal (-I effect) that outweighs their resonance donation. uci.edu Consequently, halogens are also considered deactivating groups. uci.edu

The cumulative effect of two nitro groups, a chlorine atom, and a fluorine atom makes the benzene ring in this compound extremely electron-poor and therefore one of the most deactivated aromatic systems. Any further electrophilic substitution is exceptionally difficult and requires harsh, forcing reaction conditions.

| Property | Value |

| Melting Point | 74 °C |

| Boiling Point | 320.1 °C at 760 mmHg |

| Density | 1.705 g/cm³ |

| Flash Point | 147.4 °C |

| Vapor Pressure | 0.000609 mmHg at 25°C |

| Molecular Formula | C₆H₂ClFN₂O₄ |

| Molecular Weight | 220.54 g/mol |

| Physical properties of this compound. lookchem.com |

Regioselective Nitration and Sulfonation Reactions on the Deactivated Ring

Contrary to being activated, the ring of this compound is profoundly deactivated. Electrophilic substitution on such a system is challenging, but if forced to occur, the position of the incoming electrophile is determined by the directing effects of the existing substituents.

In this molecule, only one position on the aromatic ring is available for substitution: carbon 6 (C6). The regioselectivity of a potential nitration or sulfonation reaction is therefore predetermined. We can analyze the directing influence of each substituent on this specific position:

Nitro Groups (-NO₂ at C2 and C4): These are powerful meta-directing groups. youtube.com The C6 position is ortho to the C2-nitro group and meta to the C4-nitro group.

Halogens (-Cl at C1 and -F at C5): Halogens are ortho-, para-directors. uci.edu The C6 position is ortho to both the C1-chloro and C5-fluoro substituents.

While the directing effects are mixed, the ortho-directing influence of the two halogens would favor substitution at the only available ortho position, C6. However, the overwhelming deactivation of the ring makes the reaction energetically unfavorable.

Experimental studies on closely related, highly deactivated compounds provide insight. For instance, the nitration of 1-chloro-2,4-dinitrobenzene (B32670), which is also severely deactivated, requires extreme conditions (e.g., heating at 130 °C in oleum (B3057394) and nitric acid). rsc.org Under these conditions, substitution occurs at the C6 position to yield 1-chloro-2,4,6-trinitrobenzene. rsc.org This demonstrates that electrophilic substitution at the position between two nitro groups is possible, albeit difficult. By analogy, if this compound were to undergo nitration or sulfonation, the electrophile would add to the C6 position.

| Substituent | Position | Type | Directing Effect |

| -Cl | C1 | Deactivating | Ortho, Para |

| -NO₂ | C2 | Deactivating | Meta |

| -NO₂ | C4 | Deactivating | Meta |

| -F | C5 | Deactivating | Ortho, Para |

| Substituent effects on the aromatic ring. |

Mechanistic Pathways of EAS in Highly Substituted Aromatic Systems

The generally accepted mechanism for electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com

Formation of the Sigma Complex: The first and rate-determining step involves the attack of the electrophile (E⁺) on the π-electron system of the aromatic ring. masterorganicchemistry.com This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex (also called a Wheland intermediate). rsc.org

Deprotonation to Restore Aromaticity: In the second, faster step, a base removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. This restores the aromatic π-system and yields the final substitution product. masterorganicchemistry.com

Studies on the chlorination and nitration of similar dinitroaromatics confirm that these reactions are significantly less selective and require much more aggressive conditions than those for more reactive substrates, which is consistent with a high-energy, late transition state on the reaction coordinate. rsc.org

Derivatives and Advanced Functionalization of 1 Chloro 5 Fluoro 2,4 Dinitrobenzene

Synthesis of Novel Halogenated Nitrobenzene (B124822) Intermediates

The differential reactivity of the C-F and C-Cl bonds in 1-chloro-5-fluoro-2,4-dinitrobenzene allows for its use as a precursor to a variety of other halogenated nitroaromatic compounds. In nucleophilic aromatic substitution reactions, the carbon-fluorine bond is significantly more labile than the carbon-chlorine bond. This is because fluoride (B91410) is a better leaving group than chloride in this context, a phenomenon attributed to the high electronegativity of fluorine which helps to stabilize the transition state of the rate-determining step. psu.edu

Consequently, reaction with a wide range of nucleophiles leads to the selective displacement of the fluorine atom, leaving the chlorine atom intact. This predictable regioselectivity enables the synthesis of novel 1-chloro-2,4-dinitrobenzene (B32670) derivatives substituted at the 5-position.

General Reaction Scheme:

O2N-Ar(Cl)(F)-NO2 + Nu-H → O2N-Ar(Cl)(Nu)-NO2 + H-F

These resulting products, which retain the chloro- and dinitro- functionalities, are themselves valuable intermediates. The remaining chlorine atom can be subjected to further substitution reactions, often under more forcing conditions, or can be a key feature in the final target molecule, for example, in the synthesis of certain pesticides or pharmaceuticals. The reaction with sodium azide, for instance, can produce azido-substituted dinitrobenzenes, which are precursors to highly energetic materials or can be used to introduce amine functionalities via reduction. acs.org

Chemo- and Regioselective Transformations for Diverse Functional Group Introduction

The primary mode of functionalization for this compound is the addition-elimination mechanism of nucleophilic aromatic substitution. nih.gov A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the halide ion restores the aromaticity of the ring.

The key to the synthetic utility of this compound is the high degree of chemo- and regioselectivity. The term "chemo-selectivity" here refers to the preferential reaction with one type of functional group over another (in this case, one halogen over the other), while "regioselectivity" refers to the specific location of this reaction. Due to the superior leaving group ability of fluoride in activated aryl systems, nucleophilic attack occurs almost exclusively at the C-5 position (C-F) rather than the C-1 position (C-Cl). psu.edu This allows for the clean introduction of a wide array of functional groups.

Common transformations include:

Amination: Reactions with primary and secondary amines proceed readily to form N-substituted-5-chloro-2,4-dinitroanilines. The analogous reaction of 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) with amino acids is a classic method in protein chemistry. wikipedia.org

Alkoxylation/Aryloxylation: Alkoxides and phenoxides react to yield the corresponding alkyl or aryl ethers, displacing the fluoride. This is similar to the preparation of 2,4-dinitrophenyl ethers from 1-chloro-2,4-dinitrobenzene. google.com

Thiolation: Thiolates react to form thioethers. The reaction of the related 1-chloro-2,4-dinitrobenzene with glutathione (B108866) is a standard assay for glutathione S-transferase enzymes. acs.orgwikipedia.org

The following interactive table illustrates the expected products from the highly regioselective reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Predicted Product | Product Class |

|---|---|---|---|

| Amine | Piperidine (B6355638) | 1-(5-Chloro-2,4-dinitrophenyl)piperidine | N-Aryl Piperidine |

| Alkoxide | Sodium Methoxide | 1-Chloro-5-methoxy-2,4-dinitrobenzene | Anisole Derivative |

| Thiol | Sodium thiophenolate | 1-Chloro-2,4-dinitro-5-(phenylthio)benzene | Diaryl Thioether |

| Hydroxide (B78521) | Sodium Hydroxide | 5-Chloro-2,4-dinitrophenol | Substituted Phenol |

Application as a Core Scaffold for Complex Molecular Architecture Construction

The predictable and high-fidelity regioselectivity of this compound makes it an exceptional scaffold for the rational design and construction of complex, poly-functionalized aromatic molecules. The ability to selectively functionalize the C-F position while preserving the C-Cl bond allows for a stepwise and controlled synthetic strategy.

This approach is fundamental to building molecules where different functionalities are required at specific positions on the aromatic ring. For example, a synthetic chemist can first introduce a functional group (e.g., an amine or ether linkage) via selective substitution of the fluorine. This newly formed molecule, a 1-chloro-5-substituted-2,4-dinitrobenzene intermediate, can then be used in a subsequent reaction step. The still-present chlorine atom can be targeted for a second, different nucleophilic substitution (often requiring higher temperatures or stronger nucleophiles), or it could be a site for metal-catalyzed cross-coupling reactions.

Furthermore, the two nitro groups can also be chemically modified. They can be selectively reduced to amino groups, which can then be diazotized or acylated, opening up a vast number of further synthetic possibilities. The ability to perform sequential, site-selective modifications at C-5 (via F), C-1 (via Cl), and C-2/C-4 (via NO2 groups) establishes this compound as a powerful and versatile building block for creating intricate molecular architectures for applications in medicinal chemistry, materials science, and dye manufacturing.

Computational and Theoretical Studies of 1 Chloro 5 Fluoro 2,4 Dinitrobenzene Reactivity

Quantum Mechanical (QM) Calculations for Reaction Mechanism Elucidation

Quantum mechanical calculations are fundamental to understanding the intricate details of chemical reactions involving 1-Chloro-5-fluoro-2,4-dinitrobenzene. By solving the Schrödinger equation for the molecular system, these methods can determine the electronic structure and energies of reactants, products, transition states, and intermediates.

Ab initio and Density Functional Theory (DFT) are two primary classes of quantum mechanical methods used to study chemical reactivity. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electron density to determine the energy of a system.

For compounds similar to this compound, such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), DFT methods, particularly with the B3LYP functional and basis sets like 6-311+G**, have been effectively used to analyze vibrational spectra and predict molecular properties. acs.orgwikipedia.orgresearchgate.net These studies show a strong correlation between calculated and experimental data, validating the use of these computational approaches. For instance, in the study of CDNB, the fundamental vibrational frequencies and band intensities were evaluated using DFT, and the results showed excellent agreement with experimental FTIR and FT-Raman spectra. acs.orgwikipedia.orgresearchgate.net

The reactivity of dinitrobenzene derivatives in nucleophilic aromatic substitution (SNAr) reactions has also been a subject of theoretical investigation. For example, the reaction of 1-chloro-2,4-dinitrobenzene with glutathione (B108866) was elucidated using ab initio molecular orbital theory at the HF/6-31G, HF/6-31+G, and MP2/6-31+G levels. acs.org Such studies provide a framework for understanding how the electronic properties of this compound, influenced by both chloro and fluoro substituents, would affect its reaction pathways. The presence of two electron-withdrawing nitro groups, in addition to the halogens, significantly activates the benzene (B151609) ring towards nucleophilic attack.

Table 1: Representative Quantum Mechanical Methods and Basis Sets for Studying Nitroaromatic Compounds

| Method | Description | Typical Basis Set | Application |

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a starting point for more advanced methods. | 6-31G | Initial geometry optimizations and electronic structure analysis. |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that adds electron correlation effects to the HF theory, providing more accurate energy calculations. | 6-31+G | Calculation of reaction barriers and intermediate stabilities. |

| Density Functional Theory (DFT) - B3LYP | A popular DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | 6-311+G | Vibrational frequency analysis, geometry optimization, and electronic property calculations. |

| Complete Active Space Self-Consistent Field (CASSCF) | A multiconfigurational ab initio method used for studying excited states and reactions involving bond breaking/formation. | Varies | Investigation of photochemical reaction pathways. |

The potential energy surface (PES) is a critical concept in computational chemistry that maps the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (at energy minima) and the transition states (saddle points) that connect them, providing a detailed picture of the reaction pathway.

For SNAr reactions of dinitrobenzene derivatives, theoretical studies have successfully located ion-molecule complexes and transition states on the PES. acs.org In the gas-phase reaction of 1-chloro-2,4-dinitrobenzene with a thiomethoxide ion (modeling glutathione), two ion-molecule complexes were identified at the HF level, though only one was found at the more accurate MP2/6-31+G** level. acs.org The calculated free energy barrier for this reaction was found to be in reasonable agreement with experimental values, demonstrating the predictive power of these methods. acs.org

The study of the reaction between ethanolamine (B43304) and fluoro-nitrobenzenes using DFT calculations has also provided insights into the mechanism of aromatic nucleophilic substitution, a key reaction type for this compound. acs.org These computational investigations help to determine whether the reaction proceeds through a stepwise mechanism, involving a stable Meisenheimer intermediate, or a concerted mechanism. The relative energies of the reactants, intermediates, transition states, and products dictate the overall reaction kinetics and mechanism. For instance, in aqueous solution, the reaction of CDNB with glutathione shows a large free energy barrier, with the formation of the carbon-sulfur bond being the rate-determining step. acs.org

Molecular Dynamics Simulations for Solvent Effects on Reactivity

While gas-phase calculations are crucial, reactions are most often carried out in a solvent. Molecular dynamics (MD) simulations are a powerful computational tool to study the influence of the solvent on reaction dynamics and mechanisms. MD simulations model the explicit movement of atoms over time, providing a dynamic picture of the solute and surrounding solvent molecules.

Studies on related nitroaromatic compounds, like nitrobenzene (B124822) and its derivatives, have utilized MD simulations to understand their behavior in solution. For example, MD simulations of nitrobenzene dioxygenase, an enzyme that acts on nitroaromatic compounds, have been performed using the AMBER force field to investigate the enzyme's structure and dynamics in an aqueous environment. acs.orgnih.gov These simulations provide insights into key hydrogen-bonding interactions within the active site and the positioning of the substrate for reaction. acs.orgnih.gov

The photodynamics of nitrobenzene in aqueous solution have also been investigated using a combination of femtosecond transient absorption spectroscopy and quantum chemistry calculations, revealing how the solvent environment affects the relaxation pathways after photoexcitation. nih.govacs.org For nucleophilic aromatic substitution reactions of compounds like 1-fluoro-2,4-dinitrobenzene (B121222), kinetic studies in various aprotic solvents have shown that the solvent's properties, such as its hydrogen-bond donor ability, can significantly influence the reaction rate and mechanism by stabilizing intermediates and transition states. psu.edu For this compound, MD simulations could be employed to model its interactions with different solvent molecules, helping to explain experimentally observed solvent effects on its reactivity and providing a rationale for solvent choice in synthetic applications.

Development of Quantitative Structure-Activity Relationships (QSAR) for Predictive Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. wikipedia.org These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. aftonchemical.com

For nitroaromatic compounds, QSAR models have been developed to predict their toxicity. mdpi.comnih.govresearchgate.net These studies typically involve calculating a large number of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, and then using statistical methods like Support Vector Regression (SVR) or Multiple Linear Regression (MLR) to build a predictive model. mdpi.com Descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters.

A QSAR study on the in vivo toxicity of over 200 nitroaromatic compounds successfully developed an ensemble model with high predictive accuracy. mdpi.com The analysis of the descriptors used in the model can also provide insights into the structural features that contribute to the compound's activity. For this compound, a QSAR model could be developed to predict its reactivity in various reactions, such as its susceptibility to nucleophilic attack or its potential as an energetic material. By correlating its structural descriptors (e.g., electronic properties of the substituents, molecular shape) with experimental reactivity data from a series of related compounds, a predictive model could be constructed.

Table 2: Common Descriptors Used in QSAR Models for Nitroaromatic Compounds

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Susceptibility to nucleophilic attack. |

| Electronic | Atomic charges on nitro group atoms | Electrostatic potential and interaction sites. |

| Topological | Wiener Index | Molecular branching and size. |

| Physicochemical | LogP (Octanol-water partition coefficient) | Hydrophobicity and transport properties. |

| Geometrical | Molecular surface area | Steric effects and accessibility for reaction. |

The development of robust QSAR models for the reactivity of this compound and related compounds would be a valuable tool for chemists, enabling the rapid screening of potential reactants and the design of new molecules with desired properties.

Compound Names Mentioned

| Compound Name |

| This compound |

| 1-chloro-2,4-dinitrobenzene (CDNB) |

| 1-fluoro-2,4-dinitrobenzene |

| Glutathione |

| Ethanolamine |

| Nitrobenzene |

Applications in Advanced Synthetic Chemistry

Role as a Key Precursor in the Synthesis of Fine Chemicals

1-Chloro-5-fluoro-2,4-dinitrobenzene serves as a fundamental building block for the synthesis of more complex fine chemicals primarily through nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The two nitro groups strongly activate the ring, facilitating the displacement of either the chloride or fluoride (B91410) ions by a wide range of nucleophiles. masterorganicchemistry.com In such reactions, the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, is the key mechanistic step. wikipedia.org

The relative reactivity of the halogens can be exploited for selective synthesis. In SNAr reactions, the carbon-fluorine bond is typically more labile than the carbon-chlorine bond due to the higher electronegativity of fluorine, which makes the attached carbon atom more electrophilic. This allows for the selective substitution of the fluorine atom under controlled conditions.

Key fine chemicals derived from this precursor include:

1,5-Difluoro-2,4-dinitrobenzene (B51812): This compound is synthesized by the nucleophilic substitution of the chlorine atom in this compound with a fluoride ion, often using a fluoride salt like potassium fluoride at elevated temperatures. chemicalbook.com This product is itself a crucial intermediate in other synthetic pathways. google.com

Substituted Amino Acid Derivatives: Analogous to Sanger's reagent (1-fluoro-2,4-dinitrobenzene), which is famously used for N-terminal amino acid sequencing, this compound can react with the amino group of amino acids. wikipedia.orgsigmaaldrich.com For instance, its reaction with glycine (B1666218) would yield N-(5-chloro-2,4-dinitrophenyl)glycine, a downstream product listed by chemical suppliers. This reaction proceeds via the displacement of the more reactive fluorine atom by the amino group of glycine.

| Precursor | Reagent | Resulting Fine Chemical | Synthetic Application | Reference |

|---|---|---|---|---|

| This compound | Potassium Fluoride (KF) | 1,5-Difluoro-2,4-dinitrobenzene | Intermediate for agrochemicals | chemicalbook.comgoogle.com |

| This compound | Glycine | N-(5-chloro-2,4-dinitrophenyl)glycine | Amino acid analysis and derivatives | masterorganicchemistry.comwikipedia.org |

Intermediacy in the Production of Agrochemicals and Specialty Materials

The utility of this compound extends to the production of high-value commercial products, particularly in the agrochemical sector.

Agrochemicals: The compound is a documented precursor in the synthesis of the herbicide flumioxazin (B1672886). google.com The synthetic route involves the conversion of this compound to the key intermediate 1,5-difluoro-2,4-dinitrobenzene. This intermediate is then further elaborated through a series of reactions, including etherification, reduction, cyclization, and acylation, to yield the final flumioxazin product, which is an N-phenylphthalimide herbicide used to control broadleaf weeds in crops like soybeans and cotton. google.com

Specialty Materials: While specific examples for this compound are not widely documented, its structural motifs are common in the field of specialty materials. Dinitrophenyl compounds are known chromophores due to the extended π-system and the electron-withdrawing nature of the nitro groups, making them suitable for use in the synthesis of dyes. nih.gov Furthermore, polynitroaromatic compounds are foundational in the development of energetic materials. Dinitrophenyl ethers, for example, have been explored as alternatives to traditional explosives like TNT in modern insensitive munitions formulations. [24 from previous search] The reactivity of this compound makes it a potential monomer or cross-linking agent for creating specialty polymers with enhanced thermal stability or specific electronic properties.

Utility as a Building Block for Diverse Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The multi-reactive nature of this compound makes it an excellent starting material for constructing various heterocyclic scaffolds. The general strategy involves a reaction with a substrate containing two nucleophilic centers (a dinucleophile). The process typically begins with an intermolecular SNAr reaction at one of the halogen sites, followed by an intramolecular cyclization to form the heterocyclic ring.

Common dinucleophiles and the resulting heterocycles include:

o-Aminophenols and o-Aminothiophenols: Reaction with o-aminophenol would lead to the synthesis of benzoxazoles . The initial step is the substitution of a halogen (preferentially fluorine) by the amino group, followed by an acid- or heat-mediated cyclization via the hydroxyl group to form the oxazole (B20620) ring. organic-chemistry.orgnih.gov A similar reaction with o-aminothiophenol would yield benzothiazoles .

Ethylenediamine (B42938): Condensation with ethylenediamine can produce dihydroquinoxalines or related diazepine (B8756704) structures, depending on the reaction conditions and which halogen is substituted first.

Hydrazine (B178648): Reaction with hydrazine can be used to form cinnoline or indazole derivatives through substitution and subsequent cyclization.

The presence of two different halogens offers the potential for regioselective reactions, further increasing the diversity of accessible heterocyclic structures.

Contribution to Novel Synthetic Methodologies (e.g., Cross-Coupling Precursors)

Beyond its established role in nucleophilic substitution, this compound presents opportunities for the development of novel synthetic methods, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

The presence of two different carbon-halogen bonds (C-Cl and C-F) on the same aromatic ring makes this compound a potential substrate for selective cross-coupling. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the relative reactivity of halogens typically follows the order I > Br > Cl >> F. whiterose.ac.uk This established trend suggests that the C-Cl bond could be selectively functionalized with an organoboron reagent while leaving the more inert C-F bond intact for subsequent transformations. acs.orgnih.gov

This potential for stepwise, site-selective functionalization is a highly sought-after goal in synthetic chemistry as it allows for the controlled and efficient construction of complex, multi-substituted aromatic molecules. nih.gov However, a significant challenge in applying this methodology to this compound is the competing and often highly facile SNAr pathway. The strong activation by the nitro groups makes the ring highly susceptible to direct attack by nucleophiles (including bases or solvents used in coupling reactions), which can complicate or prevent the desired metal-catalyzed process. psu.edunih.gov

Therefore, the contribution of this compound to novel methodologies lies in its potential as a challenging substrate for developing highly selective catalytic systems that can favor cross-coupling over the inherent SNAr reactivity, thereby enabling new synthetic disconnections for complex aromatic targets.

Biological and Biomedical Research Applications Mechanistic Focus

Mechanistic Insights into Molecular Interactions with Biological Macromolecules

The electrophilic nature of dinitrobenzene compounds drives their interaction with biological macromolecules. The nitro groups on the benzene (B151609) ring withdraw electrons, making the carbon atom attached to the halogen (fluorine or chlorine) susceptible to nucleophilic attack. This chemical property is the foundation of their use as labeling agents.

Research on sarcoplasmic reticulum membranes demonstrated that 1-Fluoro-2,4-dinitrobenzene (B121222) (DNFB) can be used to label amino groups within proteins and phospholipids. nih.gov A study chose specific conditions (pH 6.5) to focus the reaction on amino groups. nih.gov It was observed that the dinitrophenylation of the ATPase protein was significantly less affected by a blocking agent (methyl acetimidate) compared to the labeling of other proteins and lipids. nih.gov This suggests that DNFB can preferentially label amino groups situated in a hydrophobic environment, providing a tool to probe the topology of membrane proteins. nih.gov

Furthermore, dinitrobenzene compounds have been instrumental in studying cellular detoxification pathways. DNFB is known to react readily with the tripeptide glutathione (B108866) (GSH), a key antioxidant in cells. nih.gov This reaction leads to a dose-dependent depletion of cellular GSH. nih.gov Studies have shown that the mutagenic potential of DNFB in Salmonella typhimurium is directly influenced by the concentration of bacterial glutathione; the compound is not mutagenic at concentrations lower than or equal to the bacterial GSH levels, presumably due to its detoxification via conjugation. nih.gov Similarly, 1-Chloro-2,4-dinitrobenzene (B32670) (CDNB) is widely employed as a model substrate to measure the activity of glutathione S-transferases (GSTs), enzymes crucial for detoxification processes. sigmaaldrich.comnih.gov

Table 1: Interaction of Dinitrobenzene Compounds with Biological Molecules

| Compound | Interacting Molecule | Environment | Outcome | Research Application |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene (DNFB) | ATPase Amino Groups | Hydrophobic (Membrane) | Covalent Labeling (Dinitrophenylation) | Probing membrane protein structure. nih.gov |

| 1-Fluoro-2,4-dinitrobenzene (DNFB) | Glutathione (GSH) | Cellular | Conjugation and Depletion of GSH | Studying mutagenicity and detoxification. nih.gov |

| 1-Chloro-2,4-dinitrobenzene (CDNB) | Glutathione S-Transferases (GSTs) | In vitro / In vivo | Enzyme Substrate | Measuring GST enzyme activity. sigmaaldrich.comnih.gov |

Role in Protein Chemical Modification and N-Terminal Amino Acid Sequencing Principles

One of the most significant applications of dinitrobenzene compounds in biochemistry is the chemical modification of proteins, particularly for sequencing. researchgate.net 1-Fluoro-2,4-dinitrobenzene, famously known as Sanger's reagent, was instrumental in the first-ever determination of a protein's amino acid sequence, that of insulin, by Frederick Sanger. wikipedia.orgcreative-biolabs.com

The principle behind Sanger's method is the specific labeling of the free α-amino group at the N-terminus of a polypeptide chain. gbiosciences.comvaia.com The reaction, a nucleophilic aromatic substitution, occurs under mildly alkaline conditions where the N-terminal amino group acts as a nucleophile, attacking the electron-deficient carbon of DNFB and displacing the fluoride (B91410) ion. creative-biolabs.comucla.edu This forms a stable covalent bond, resulting in a 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid, which is characteristically yellow. creative-biolabs.comgbiosciences.com

After labeling, the polypeptide is subjected to acid hydrolysis, which breaks all the peptide bonds, releasing the individual amino acids. csbsju.edu Because the DNP-amino acid bond is stable to this hydrolysis, the N-terminal amino acid remains labeled. wikipedia.orggbiosciences.com This labeled DNP-amino acid can then be isolated and identified using chromatography. wikipedia.org By identifying this single labeled amino acid, the N-terminus of the protein is determined. vaia.com

While this method only identifies the first amino acid before the rest of the peptide is destroyed, it was a revolutionary strategy. creative-biolabs.com For sequencing longer proteins like insulin, Sanger combined this N-terminal analysis with partial hydrolysis techniques to create smaller, overlapping peptide fragments, sequencing each one to piece together the full primary structure. wikipedia.orgcreative-biolabs.com Although largely superseded by more efficient methods like Edman degradation, the Sanger method established the fundamental principle that proteins have a defined primary structure and laid the groundwork for modern proteomics. wikipedia.org

Table 2: The Sanger Method for N-Terminal Amino Acid Identification

| Step | Procedure | Chemical Principle | Outcome |

|---|---|---|---|

| 1. Labeling | The polypeptide is reacted with 1-Fluoro-2,4-dinitrobenzene (DNFB) under mild alkaline conditions. | The N-terminal α-amino group performs a nucleophilic aromatic substitution on the DNFB molecule. creative-biolabs.comucla.edu | A stable, yellow 2,4-dinitrophenyl (DNP) group is covalently attached to the N-terminal amino acid. creative-biolabs.com |

| 2. Hydrolysis | The DNP-labeled polypeptide is completely hydrolyzed using strong acid (e.g., 6 N HCl). csbsju.edu | Peptide bonds are broken, but the DNP-amino acid linkage is resistant to acid hydrolysis. gbiosciences.com | A mixture of free amino acids and one DNP-labeled N-terminal amino acid. csbsju.edu |

| 3. Identification | The resulting mixture is separated by chromatography. | The yellow DNP-amino acid is easily detected and can be separated from the unlabeled amino acids. wikipedia.orggbiosciences.com | Identification of the specific amino acid that was at the N-terminus of the original polypeptide. |

Investigations into Immunological Responsiveness at the Molecular Level

Dinitrobenzene compounds are widely used in immunology as haptens—small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. They are classic contact sensitizing agents used to induce and study contact hypersensitivity (CHS), a form of delayed-type hypersensitivity. nih.govsigmaaldrich.com

When applied to the skin, reactive compounds like DNFB and CDNB covalently bind to skin proteins, forming hapten-carrier conjugates. nih.gov These modified proteins are then recognized as foreign by the immune system, leading to the activation of T cells and the development of an immune response. Subsequent exposure to the same hapten triggers a robust inflammatory reaction characteristic of contact dermatitis. nih.gov

Mechanistic studies have explored how these haptens initiate the immune cascade at a molecular level. Research has shown that DNFB can act as an affinity label for the antigen receptor on lymphocytes from sensitized animals, indicating a direct interaction with the cells mediating the immune response. nih.gov More recent investigations have revealed that these compounds can directly activate immune cells. Both DNFB and 1-chloro-2,4-dinitrobenzene were found to induce degranulation in mast cells, a critical event in allergic and inflammatory responses. nih.gov This activation occurs through a pathway involving G protein-coupled receptors and phospholipase C, leading to an increase in intracellular calcium, and can happen even in the absence of IgE antibodies, which are typically involved in allergic mast cell activation. nih.gov These findings suggest that the ability of dinitrobenzene derivatives to function as potent contact allergens may be partly due to their capacity to directly trigger mast cell degranulation in the skin, initiating an inflammatory cascade. nih.gov

Advanced Methodologies and Future Research Directions

Integration of Flow Chemistry and Continuous Processing for Efficient Transformations

The synthesis and subsequent reactions of nitroaromatic compounds like 1-Chloro-5-fluoro-2,4-dinitrobenzene often involve highly exothermic processes and the use of hazardous reagents. Flow chemistry, or continuous processing, offers a powerful alternative to traditional batch methods by providing superior control over reaction parameters.

Key advantages of applying flow chemistry to the transformations of this compound include: